molecular formula C15H21N5O4S B2719851 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034203-90-0

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide

Numéro de catalogue B2719851
Numéro CAS: 2034203-90-0
Poids moléculaire: 367.42
Clé InChI: DNJKYKPYUKFJPI-HAQNSBGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Potential in Pulmonary Hypertension

Pulmonary Arterial Hypertension (PAH) Treatment : A study discussed the application of a structurally related prostacyclin receptor agonist prodrug in ameliorating pulmonary hypertension. This research highlighted the compound's ability to improve vascular endothelial dysfunction, reduce pulmonary arterial wall hypertrophy, and enhance survival in a rat model of PAH. The selectivity of its active form for the prostacyclin receptor over other related receptors was noted as a significant advantage, indicating a promising avenue for medication development in treating PAH with potentially good patient compliance (Kuwano et al., 2008).

Antimicrobial and Antiviral Activities

Antimalarial and COVID-19 Drug Potential : Another study investigated the antimalarial sulfonamides' potential utility against COVID-19, showcasing the reactivity of certain sulfonamide derivatives to produce compounds with significant in vitro antimalarial activity. The study also characterized these compounds' ADMET properties, demonstrating their potential as dual-function agents for treating malaria and possibly COVID-19, highlighting the versatility of sulfonamide derivatives in drug development (Fahim & Ismael, 2021).

Antimicrobial Agents

Development of Antimicrobial Agents : Research focused on synthesizing novel heterocyclic compounds incorporating a sulfamoyl moiety to create effective antimicrobial agents. This study underscored the compound's potential in generating derivatives with promising antibacterial and antifungal activities, illustrating its importance in developing new treatments for microbial infections (Darwish et al., 2014).

Molecular Structure and Binding Studies

Molecular Structure Analysis : A publication on the crystal structure of a related sulfonamide derivative provides insights into the molecular basis of its activity. Understanding the crystal structure aids in the design of new compounds with enhanced biological activities by revealing the interactions at the atomic level that contribute to its efficacy as an antibacterial agent (Cai et al., 2009).

Propriétés

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-20(25(2,22)23)10-14(21)19-11-3-5-12(6-4-11)24-15-13(9-16)17-7-8-18-15/h7-8,11-12H,3-6,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJKYKPYUKFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(N-methylmethylsulfonamido)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.